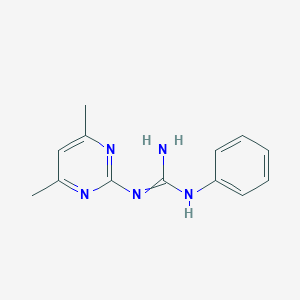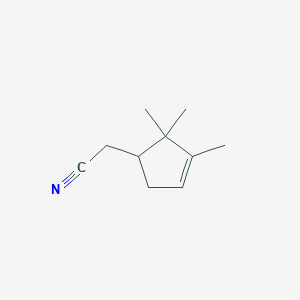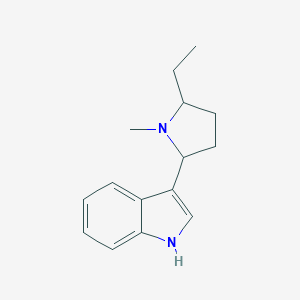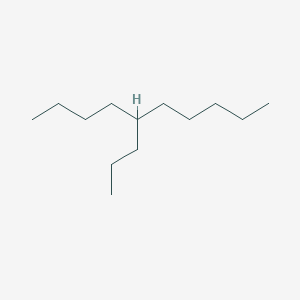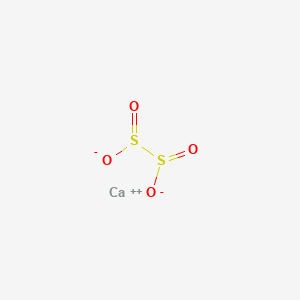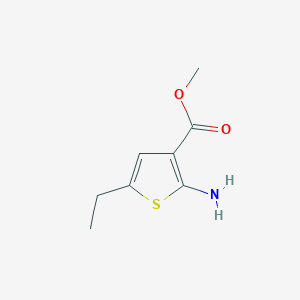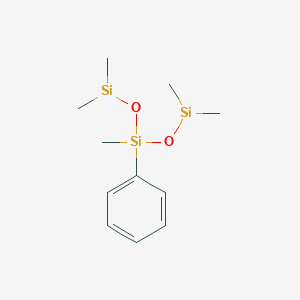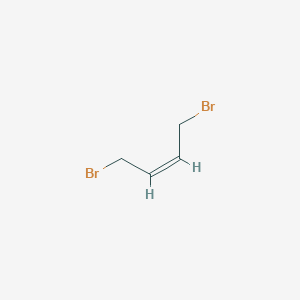
(Z)-1,4-dibromobut-2-ene
Vue d'ensemble
Description
(Z)-1,4-dibromobut-2-ene, also known as (Z)-1,4-dibromo-2-butene, is a chemical compound with the molecular formula C4H6Br2. It is a colorless liquid with a pungent odor and is commonly used in scientific research applications.
Applications De Recherche Scientifique
Electrocarboxylation in CO2-DMF Liquid Mixture : (Z)-1,4-dibromobut-2-ene has been explored for synthesizing dihydromuconic acid via cathodic carboxylation in a CO2-aprotic solvent system. However, the yield was low due to competing reductive debromodimerization and oligomerization processes (Grinberg et al., 1997).
Arene-catalyzed Lithiation and Reaction with Electrophiles : The compound underwent lithiation and reacted with electrophiles to yield 1,4- and 1,2-disubstituted compounds. The Z-diastereomer was predominantly formed in some cases (Guijarro & Yus, 1994).
Synthesis of 2-(2,4-Dibromobut-2-enoyl)benzoate : This chemical was used in a regioselective 2,4-dibromohydration of conjugated enynes, leading to the synthesis of important synthons towards natural products (Yuan et al., 2018).
Formation of 3,4,8,9-Tetrachloro-2,5,7,10-tetrahydro[1,6]dithiecine : The reaction of Z-1,4-dibromo-2,3-dichlorobut-2-ene yielded this compound as the principal product, characterized by X-Ray crystallography (Selegue et al., 2002).
Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water : This process represented a general, stereoselective method for forming 1,4-diol scaffolds from vinyl-substituted cyclic carbonate precursors, with water as a nucleophilic reagent (Guo et al., 2016).
Preparation of Tetrafluoroethylenated Zinc Reagent : (Z)-1,4-dibromobut-2-ene was involved in the preparation of novel multi-functionalized fluorine-containing organometallics, demonstrating the versatility of this compound in complex organometallic chemistry (Kajimoto et al., 2021).
Synthesis of 2,7-dimethylocta-2,4,6-triene-1,8-dial : This synthesis utilized (Z)-1,4-dibromobut-2-ene as a starting material, indicating its utility in the formation of complex organic molecules (Jian-xin, 2010).
Highly Stereoselective 1,4-Bromolactonization of Conjugated Enynes : This study highlights the use of (Z)-1,4-dibromobut-2-ene in a DABCO-catalyzed reaction, demonstrating its role in creating stereogenic centers and axially chiral allenes (Zhang et al., 2009).
Propriétés
IUPAC Name |
(Z)-1,4-dibromobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXLHIUHKIVPAB-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,4-dibromobut-2-ene | |
CAS RN |
6974-12-5 | |
| Record name | 2-Butene,4-dibromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





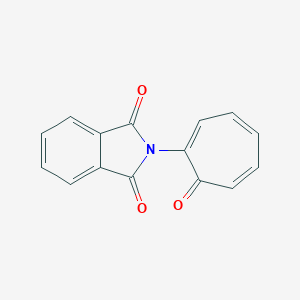

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
